N-[(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylbenzenesulfonamide
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Overview
Description
“N-[(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylbenzenesulfonamide” is a compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
Imidazo[4,5-b]pyridines can be synthesized using standard methods of organic synthesis . For instance, 5-bromopyridine-2,3-diamine can react with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridines comprises an imidazole ring fused with a pyridine moiety . The structures of synthesized compounds can be elucidated on the basis of different spectral data such as 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving imidazo[4,5-b]pyridines can lead to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .Scientific Research Applications
Synthesis and Chemical Transformations
A significant area of research involves the development of methods for synthesizing imidazo[4,5-b]pyridine derivatives, which are of interest due to their broad functional group tolerance and potential for high yields. Studies have demonstrated efficient methodologies for selective bis-cyanation and oxidative desulfurization, promoting cyclization to generate fluorescent compounds and sulfur-bridged dimers (Zhu et al., 2017); (Shibahara et al., 2006).
Medicinal Chemistry and Biological Applications
Imidazo[1,2-a]pyridine derivatives have been synthesized with a focus on exploring their biological activities, such as anti-asthmatic, antiulcer, and anticancer properties. Novel compounds have shown potent activity in inhibiting platelet activating factor (PAF)-induced bronchoconstriction, exhibiting both gastric antisecretory and cytoprotective properties, and displaying promising activity against breast cancer cells through Akt-mediated regulation and apoptosis induction (Kuwahara et al., 1996); (Kaminski et al., 1985); (Almeida et al., 2018).
Catalysis and Material Science
Research has also focused on the utility of imidazo[1,2-a]pyridine scaffolds in catalysis and material science. Studies have explored the synthesis of stable N-heterocyclic carbenes and their applications, demonstrating the versatility of the imidazo[1,5-a]pyridine skeleton for generating new types of stable carbenes (Alcarazo et al., 2005).
Pharmacological Properties
The pharmacological properties of imidazo[1,2-a]pyridine compounds have been extensively reviewed, highlighting their potential in enzyme inhibition, receptor ligand activity, and anti-infectious agents. This research underscores the importance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry due to its broad range of applications, including anticancer, antimicrobial, and antiviral activities (Enguehard-Gueiffier & Gueiffier, 2007).
Anticholinesterase Potential
Imidazo[1,2-a]pyridine derivatives have been investigated for their anticholinesterase potential, with specific derivatives showing promising AChE and BChE inhibition, highlighting their potential therapeutic applications in treating conditions related to cholinesterase activity (Kwong et al., 2019).
Future Directions
Imidazo[4,5-b]pyridines have shown significant potential in medicinal and pharmaceutical chemistry due to their diverse biological activities . Future research may focus on exploring new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts . Additionally, the development of new imidazo pyridine derivatives can be explored under phase transfer catalysis conditions .
Properties
IUPAC Name |
2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-8-10-16(11-9-15)13-24-20(27)14-29-23-25-18-12-19(17-6-4-3-5-7-17)30-21(18)22(28)26(23)2/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEKJILKIKRAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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